(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a methylamino substituent on the propanoate backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-amino-2-methylpropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrolysis and Acidification: The resulting product is hydrolyzed and acidified to yield ®-tert-Butyl 2-(methylamino)propanoate hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reagents to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
®-tert-Butyl 2-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 2-amino-2-methylpropanoate: A related compound with an amino group instead of a methylamino group.
tert-Butyl 2-(dimethylamino)propanoate: A compound with a dimethylamino substituent.
Uniqueness
®-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature and the presence of both tert-butyl ester and methylamino groups. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Properties
CAS No. |
405513-14-6 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1 |
InChI Key |
XDNKVSNTIKZEMC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC |
Synonyms |
405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.